molecular formula C6H10N2O4 B107297 (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione CAS No. 15996-17-5

(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione

Cat. No. B107297
CAS RN: 15996-17-5
M. Wt: 174.15 g/mol
InChI Key: SUWGHSHLNOADHI-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione, commonly known as BHMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMP is a cyclic imide derivative that is structurally similar to thalidomide, a drug that was initially used to treat morning sickness in pregnant women but later found to cause severe birth defects. However, BHMP has shown promising results in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism Of Action

BHMP exerts its biological effects by binding to a protein called cereblon, which is involved in the regulation of cell proliferation and differentiation. This binding leads to the degradation of certain proteins, including transcription factors that are involved in the regulation of gene expression.

Biochemical And Physiological Effects

BHMP has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory properties, it has been found to have antioxidant activity and to inhibit the formation of reactive oxygen species. BHMP has also been shown to modulate the activity of ion channels and transporters, which are involved in the regulation of cellular homeostasis.

Advantages And Limitations For Lab Experiments

BHMP has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also water-soluble, which makes it easy to administer to cells and animals. However, one limitation of BHMP is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BHMP. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of interest is its mechanism of action, particularly its interaction with cereblon. Further research is needed to fully understand the biochemical and physiological effects of BHMP and its potential applications in various fields of science.

Synthesis Methods

BHMP can be synthesized by the reaction of piperazine-2,5-dione with formaldehyde in the presence of a strong acid catalyst. The resulting product is a white crystalline powder that is soluble in water and has a melting point of 218-220°C.

Scientific Research Applications

BHMP has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to inhibit the activity of a class of enzymes called metalloproteases, which are involved in the degradation of extracellular matrix proteins. BHMP has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
In pharmacology, BHMP has been investigated for its potential use as an anti-inflammatory and immunomodulatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and to enhance the activity of natural killer cells, which are important components of the immune system.

properties

IUPAC Name

(3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGHSHLNOADHI-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)N[C@H](C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426303
Record name (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione

CAS RN

23409-30-5
Record name (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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